
Fisalina B
Descripción general
Descripción
Physalin B is a naturally occurring compound belonging to the class of withanolides, specifically identified as a 16,24-cyclo-13,14-seco steroid. It is primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis. These plants are widely distributed in tropical and subtropical regions and are known for their therapeutic properties .
Aplicaciones Científicas De Investigación
Physalin B has been extensively studied for its diverse biological activities, including:
Anticancer: Physalin B induces apoptosis in cancer cells and inhibits tumor growth.
Anti-inflammatory: It modulates inflammatory pathways, reducing inflammation in various models.
Antiparasitic: Physalin B exhibits activity against parasites such as Leishmania species.
Antimicrobial: It has shown effectiveness against bacteria and fungi.
Antinociceptive: Physalin B reduces pain perception in animal models.
Mecanismo De Acción
Target of Action
Physalin B, a compound found in the Solanaceae family of plants, primarily targets several proteins and transcription factors. One of its primary targets is Nrf2 , a protein that regulates the expression of antioxidant proteins . It also targets AgrA , a key response regulator in the quorum-sensing system of Staphylococcus aureus . In liver fibrosis, Physalin B targets GLI1 , a transcription factor, and HDAC1 , a histone deacetylase .
Mode of Action
Physalin B interacts with its targets in various ways. It activates Nrf2 , which leads to the mitigation of oxidative stress . In Staphylococcus aureus, Physalin B inhibits the binding of AgrA to the agr promoters, reducing the function of hemolytic toxins . In liver fibrosis, Physalin B disrupts the formation of LAP2α/HDAC1 complexes, inhibiting HDAC1 -mediated GLI1 deacetylation .
Biochemical Pathways
Physalin B affects several biochemical pathways. By activating Nrf2 , it enhances the expression of the antioxidant gene HO-1 . It also inhibits the NF-κB pathway to alleviate the inflammatory response . In liver fibrosis, Physalin B inhibits GLI1 activity by non-canonical Hedgehog signaling .
Pharmacokinetics
It’s known that physalin b is a bioactive molecule with a wide range of biological activities . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Physalin B has a variety of molecular and cellular effects. It mitigates oxidative stress, reduces inflammation, and inhibits cell proliferation, migration, and phenotypic transformation . In liver fibrosis, Physalin B attenuates hepatic histopathological injury and collagen accumulation . In Staphylococcus aureus, it reduces the function of hemolytic toxins .
Action Environment
It’s known that physalin b is a versatile molecule that acts in several cell signaling pathways . More research is needed to fully understand how environmental factors influence its action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Physalin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, Physalin B has been shown to inhibit the ubiquitin-proteasome pathway, a critical system for protein degradation in cells . This inhibition leads to the accumulation of ubiquitinated proteins, affecting cellular homeostasis. Additionally, Physalin B induces the formation of autophagosomes, although it results in an incomplete autophagic response . The compound also interacts with microtubules and F-actin microfilaments, leading to changes in their structure and function .
Cellular Effects
Physalin B exerts significant effects on various cell types and cellular processes. In human colon cancer cells, Physalin B inhibits cell viability and induces apoptosis through the cleavage of PARP and caspase-3 . It also promotes the accumulation of LC3-II and p62, markers of autophagy, while decreasing Beclin 1 protein levels . Furthermore, Physalin B affects cell signaling pathways by increasing the phosphorylation of p38, ERK, and JNK, which are involved in stress response and apoptosis . In vascular smooth muscle cells, Physalin B inhibits proliferation, migration, and phenotypic transformation induced by PDGF-BB, primarily through the activation of the Nrf2 pathway .
Molecular Mechanism
At the molecular level, Physalin B exerts its effects through various mechanisms. It inhibits the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and disruption of protein homeostasis . Physalin B also induces mitochondrial reactive oxygen species (mito-ROS) production, which contributes to its cytotoxic effects . The compound activates the Nrf2 pathway, enhancing the expression of antioxidant genes such as HO-1, and inhibits the NF-κB pathway, reducing inflammation . Additionally, Physalin B interferes with the interaction between LAP2α and HDAC1, leading to increased acetylation and nuclear translocation of GLI1, which plays a role in liver fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Physalin B change over time. Studies have shown that Physalin B exhibits dose-dependent cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.58 to 15.18 μg/mL . The compound induces apoptosis and autophagy in a time-dependent manner, with significant effects observed within 24 to 48 hours of treatment . Long-term exposure to Physalin B can lead to sustained inhibition of cell proliferation and induction of cell death . The stability and degradation of Physalin B in laboratory settings are crucial factors influencing its efficacy and potency.
Dosage Effects in Animal Models
The effects of Physalin B vary with different dosages in animal models. In studies involving mice, Physalin B administration attenuated hepatic histopathological injury and collagen accumulation in a dose-dependent manner . Higher doses of Physalin B were associated with more pronounced antifibrotic effects, including reduced expression of fibrogenic genes and inhibition of hepatic stellate cell activation . At high doses, Physalin B may exhibit toxic or adverse effects, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
Physalin B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes such as HO-1 . Physalin B also inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines . Additionally, Physalin B affects the biosynthesis of steroid derivatives and flavonoids in Physalis angulata, with methyl-jasmonate treatment enhancing the accumulation of these bioactive compounds .
Transport and Distribution
Within cells and tissues, Physalin B is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with microtubules and F-actin microfilaments . Physalin B’s ability to induce autophagosome formation and affect lysosome function also plays a role in its intracellular distribution . In vascular smooth muscle cells, Physalin B’s effects on proliferation, migration, and phenotypic transformation are mediated by its activation of the Nrf2 pathway .
Subcellular Localization
Physalin B’s subcellular localization is critical for its activity and function. The compound induces the formation of autophagosomes, which are localized in the cytoplasm . Physalin B treatment leads to the blockage of co-localization of autophagosomes and lysosomes, resulting in an incomplete autophagic response . The compound’s interactions with microtubules and F-actin microfilaments also influence its subcellular distribution and effects on cellular structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Physalin B is typically isolated from the plant Physalis angulata. The extraction process involves drying and grinding the plant material, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to purify Physalin B .
Industrial Production Methods
advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of Physalin B from Physalis species in the future .
Análisis De Reacciones Químicas
Types of Reactions
Physalin B undergoes various chemical reactions, including:
Oxidation: Physalin B can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in Physalin B, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the Physalin B molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Physalin B can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- Physalin H
- Isophysalin B
- Physalin F
Uniqueness
Physalin B is unique due to its specific structural features and broad spectrum of biological activities. Compared to other physalins, Physalin B has shown higher efficacy in certain applications, such as quorum sensing inhibition and anti-inflammatory effects .
Physalin B stands out as a versatile compound with significant potential in various scientific and medical fields. Its unique structure and diverse biological activities make it a promising candidate for further research and development.
Propiedades
Número CAS |
23133-56-4 |
|---|---|
Fórmula molecular |
C28H30O9 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
(2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone |
InChI |
InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28?/m0/s1 |
Clave InChI |
HVTFEHJSUSPQBK-BLPYFLSOSA-N |
SMILES |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |
SMILES isomérico |
C[C@]12C[C@@H]3[C@]4(C56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |
SMILES canónico |
CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |
melting_point |
271 °C |
Descripción física |
Solid |
Sinónimos |
NSC-287088 physalin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


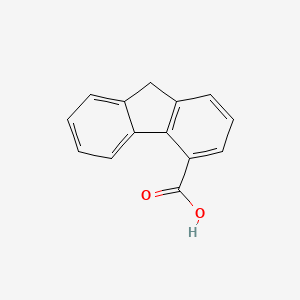

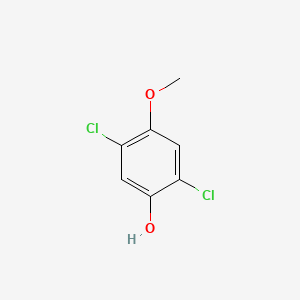
![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)
![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)

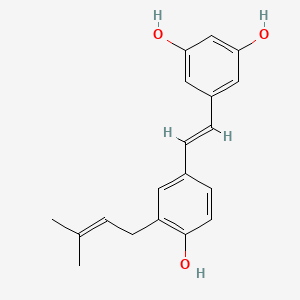
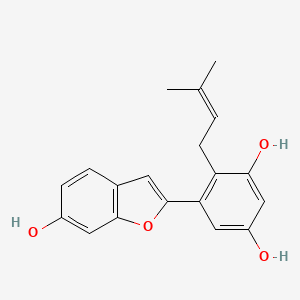
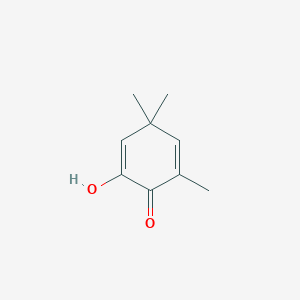
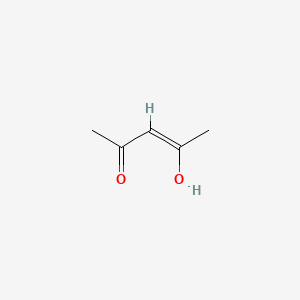
![[(3S,5R)-5-(6-methoxypyridin-2-yl)-1-methylpiperidin-3-yl]methanol](/img/structure/B1212540.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)
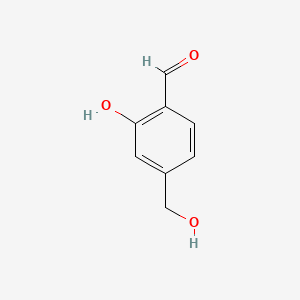
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)
